molecular formula C6H6BrN3O B8784567 5-Bromo-N-methylpyrimidine-4-carboxamide

5-Bromo-N-methylpyrimidine-4-carboxamide

Cat. No.: B8784567
M. Wt: 216.04 g/mol
InChI Key: WIEKCACVXUDRTB-UHFFFAOYSA-N
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Description

5-Bromo-N-methylpyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine ring substituted with a bromine atom at position 5 and an N-methyl carboxamide group at position 2. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the methyl group on the amide nitrogen and electronic effects from the bromine atom. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents .

Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-bromo-N-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6BrN3O/c1-8-6(11)5-4(7)2-9-3-10-5/h2-3H,1H3,(H,8,11)

InChI Key

WIEKCACVXUDRTB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=NC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related pyrimidine and pyridine derivatives, focusing on substituents and functional groups (Table 1).

Table 1: Structural Comparison of 5-Bromo-N-methylpyrimidine-4-carboxamide and Analogues

Compound Name Heterocycle Position 2 Substituent Position 4 Functional Group Position 5 Substituent Molecular Formula Molar Mass (g/mol) Similarity Score
This compound Pyrimidine H N-methylcarboxamide Br C₆H₆BrN₃O 230.03 Reference
5-Bromo-2-chloro-N-methylpyrimidin-4-amine Pyrimidine Cl N-methylamine Br C₅H₅BrClN₃ 222.47 0.58–0.71
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid Pyrimidine SCH₃ Carboxylic acid Br C₆H₅BrN₂O₂S 263.09 0.77
Methyl 2-amino-5-bromopyrimidine-4-carboxylate Pyrimidine NH₂ Methyl ester Br C₇H₇BrN₃O₂ 259.05 0.86
5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide Pyridine Cl N-methoxy-N-methylcarboxamide Br C₈H₈BrClN₂O₂ 299.52 N/A

Key Observations :

  • Heterocycle Type : Pyrimidine derivatives dominate, but pyridine-based analogues (e.g., ) exhibit distinct electronic properties due to the nitrogen position .
  • Functional Groups : Carboxamide derivatives (target compound, ) show higher lipophilicity compared to carboxylic acids () or esters (), impacting solubility and bioavailability.
  • Substituent Effects: Chlorine at position 2 () enhances steric hindrance and may influence binding affinity in biological targets.

Key Observations :

  • Coupling Agents : HATU () is effective for amide bond formation under mild conditions, while THF () is preferred for sterically hindered amines.

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